molecular formula C9H6BrN3O2 B1467834 1-(4-Bromo-2-nitrophenyl)-1h-imidazole CAS No. 23725-66-8

1-(4-Bromo-2-nitrophenyl)-1h-imidazole

Cat. No. B1467834
CAS RN: 23725-66-8
M. Wt: 268.07 g/mol
InChI Key: MCQGWWVXABXQHE-UHFFFAOYSA-N
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Patent
US08513250B2

Procedure details

To a solution of 4-bromo-1-fluoro-2-nitrobenzene (1.12 mL; 9.09 mmol; 1 eq) and diisopropylethylamine (1.58 mL; 9.09 mmol; 1 eq;) in anhydrous acetonitrile (80 mL) is added imidazole (620 mg; 9.09 mmol; 1 eq) under argon. The reaction mixture is allowed to stir under reflux for 65 hours until complete consumption of starting material. The crude mixture is concentrated under vacuum and the resulting powder dissolved in ethyl acetate (60 mL). The organic phase is then washed with water (50 mL), brine (50 mL) and dried over sodium sulfate to provide an orange powder after concentration under vacuum. Further purification by flash chromatography on silica gel (ethyl acetate/cyclohexane 9:1) afforded the title compound (1.81 g; 6.7 mmol; 74%) as an orange powder.
Quantity
1.12 mL
Type
reactant
Reaction Step One
Quantity
1.58 mL
Type
reactant
Reaction Step One
Quantity
620 mg
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Yield
74%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5](F)=[C:4]([N+:9]([O-:11])=[O:10])[CH:3]=1.C(N(C(C)C)CC)(C)C.[NH:21]1[CH:25]=[CH:24][N:23]=[CH:22]1>C(#N)C>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([N:21]2[CH:25]=[CH:24][N:23]=[CH:22]2)=[C:4]([N+:9]([O-:11])=[O:10])[CH:3]=1

Inputs

Step One
Name
Quantity
1.12 mL
Type
reactant
Smiles
BrC1=CC(=C(C=C1)F)[N+](=O)[O-]
Name
Quantity
1.58 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
620 mg
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
to stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 65 hours until complete consumption of starting material
Duration
65 h
CONCENTRATION
Type
CONCENTRATION
Details
The crude mixture is concentrated under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
the resulting powder dissolved in ethyl acetate (60 mL)
WASH
Type
WASH
Details
The organic phase is then washed with water (50 mL), brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
to provide an orange powder
CONCENTRATION
Type
CONCENTRATION
Details
after concentration under vacuum
CUSTOM
Type
CUSTOM
Details
Further purification by flash chromatography on silica gel (ethyl acetate/cyclohexane 9:1)

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)N1C=NC=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: AMOUNT 6.7 mmol
AMOUNT: MASS 1.81 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 73.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.